An In-depth Technical Guide to 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and its Analogs
An In-depth Technical Guide to 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and its Analogs
CAS Number: 67104-97-6 Molecular Formula: C₃H₈N₂O₂S
This technical guide provides a comprehensive overview of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and its related N-substituted analogs. The document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, chemical properties, and potential biological activities of this class of heterocyclic compounds. While specific experimental data for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is limited in publicly available literature, this guide leverages data from closely related N-substituted 1,2,5-thiadiazolidine 1,1-dioxides to provide a thorough understanding of the compound class.
Introduction
2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic organic compound featuring a five-membered ring containing two nitrogen atoms, a sulfur atom, and two oxygen atoms. This core structure, a derivative of thiadiazolidine, is of significant interest in medicinal and agricultural chemistry.[1] Compounds belonging to this class are recognized as valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications, attributed to their unique chemical properties.[1] Notably, derivatives of 1,2,5-thiadiazolidine 1,1-dioxide have been investigated for their potential antimicrobial and antiviral properties, suggesting their utility in the development of novel therapeutic agents and agrochemicals.[1]
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxide Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N²-(2'S)-(Propionic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide | C₆H₁₂N₂O₄S | 208.23 | 124-125 |
| [N²-(2'S)-(3'-methylbutyric acid methyl ester), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide | C₁₀H₁₈N₂O₅S | 278.32 | 94-95 |
Data sourced from a study on N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.
Table 2: Spectroscopic Data of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxide Analogs
| Compound | ¹H-NMR (CDCl₃, δ ppm) | ¹³C-NMR (CDCl₃, δ ppm) | IR (KBr, ν cm⁻¹) | Mass Spec (m/z) |
| N²-(2'S)-(Propionic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide | 6.24 (t, 1H), 4.15 (q, 1H), 3.80 (t, 2H), 3.70 (s, 3H), 3.65 (m, 2H), 1.50 (d, 3H) | 172, 56, 52, 41, 39, 28 | 3345 (NH), 1751 (C=O), 1375 & 1160 (SO₂) | 207 [M-H]⁻ |
| [N²-(2'S)-(3'-methylbutyric acid methyl ester), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide | 4.10 (m, 1H), 3.85 (t, 2H), 3.70 (s, 3H), 3.65 (t, 2H), 2.85 (q, 2H), 2.15 (m, 1H), 1.14 (t, 3H), 0.95 (d, 6H) | 172, 165, 58, 52, 43, 41, 32, 29, 25, 22, 12 | 1750, 1715 (C=O), 1380 & 1170 (SO₂) | Not Reported |
Data sourced from a study on N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.
Synthesis and Experimental Protocols
A general synthetic pathway to N-substituted 1,2,5-thiadiazolidine 1,1-dioxides involves a multi-step process starting from amino acid esters. While a specific protocol for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is not available, the following represents a generalized experimental procedure for analogous compounds.
General Synthesis of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides
The synthesis typically proceeds through the formation of an N-Boc-sulfamoyl amino acid ester, followed by cyclization to form the thiadiazolidine ring.
To a solution of L-glutamic acid dimethyl ester hydrochloride (1.0 eq) in dichloromethane, triethylamine (2.2 eq) is added at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of N-(tert-butoxycarbonyl)-N-[4-(dimethylazaniumylidene)cyclohexa-2,5-dien-1-ylidene]sulfamoylazanide (1.1 eq). The reaction is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography.
The purified N-Boc-sulfamoyl amino acid ester (1.0 eq) is dissolved in a suitable solvent such as THF. To this solution, triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD) (1.5 eq) are added at 0 °C. The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-Boc protected cyclosulfamide.
The N-Boc protected cyclosulfamide is dissolved in a solution of trifluoroacetic acid in dichloromethane (1:1) and stirred at room temperature for 1-2 hours. The solvent is evaporated to yield the deprotected N-substituted 1,2,5-thiadiazolidine 1,1-dioxide.
Biological Activity and Potential Applications
Derivatives of 1,2,5-thiadiazolidine 1,1-dioxide have shown promise as antimicrobial and antiviral agents.[1]
Antimicrobial Activity
Studies on N-substituted 1,2,5-thiadiazolidine 1,1-dioxides have demonstrated their potential antibacterial activity. For instance, certain derivatives have been evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The antimicrobial screening is typically performed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
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Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
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Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.
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Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37 °C for 18-24 hours.
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Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity
The potential antiviral activity of this class of compounds is an area of interest for drug development.[1] However, specific studies detailing the antiviral screening and mechanism of action for 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide or its close analogs are not extensively reported. General antiviral assays would typically involve cell-based assays to measure the inhibition of viral replication.
Mechanism of Action
The precise mechanism of action for the antimicrobial or antiviral effects of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and its analogs has not been elucidated in the available literature. For related thiazolidine derivatives, proposed mechanisms of antimicrobial action include the inhibition of essential bacterial enzymes. Further research is required to determine the specific molecular targets and signaling pathways affected by this class of compounds.
